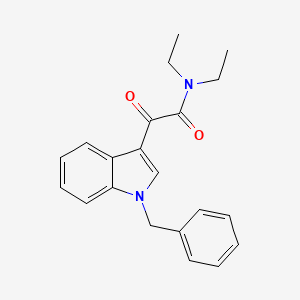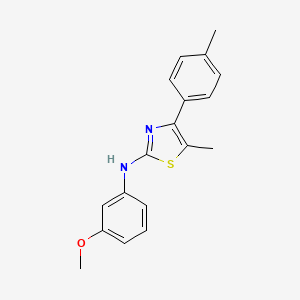![molecular formula C28H30N2O4 B4189211 methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate](/img/structure/B4189211.png)
methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate
Descripción general
Descripción
Methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate, also known as MPHB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPHB is a derivative of the opioid analgesic fentanyl and has been shown to have potent analgesic effects with fewer side effects than other opioids.
Mecanismo De Acción
Methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate acts as a mu-opioid receptor agonist, which is the same mechanism of action as other opioids such as morphine and fentanyl. However, this compound has been shown to have a higher affinity for the mu-opioid receptor than fentanyl, which may contribute to its potent analgesic effects. This compound also has a longer half-life than fentanyl, which may lead to longer-lasting pain relief.
Biochemical and Physiological Effects
This compound has been shown to have potent analgesic effects in animal models, with a potency similar to fentanyl. However, this compound has been shown to have fewer side effects compared to fentanyl, such as respiratory depression and addiction. This compound has also been shown to have antidepressant and anxiolytic effects in animal models, which may be due to its interaction with the mu-opioid receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate for lab experiments is its potent analgesic effects, which make it a useful tool for studying pain pathways. Additionally, this compound has fewer side effects compared to other opioids, which may make it a safer option for animal studies. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, which may limit its accessibility for some researchers.
Direcciones Futuras
There are several future directions for the study of methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate. One area of research is the development of more efficient synthesis methods to make this compound more accessible for researchers. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of chronic pain, depression, and anxiety disorders. Finally, studies are needed to investigate the long-term effects of this compound, including its potential for addiction and tolerance.
Aplicaciones Científicas De Investigación
Methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate has been the subject of numerous scientific studies due to its potential applications in the field of medicine. It has been shown to have potent analgesic effects, making it a promising candidate for the treatment of chronic pain. Additionally, this compound has been shown to have fewer side effects compared to other opioids, such as respiratory depression and addiction. This compound has also been investigated for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
methyl 4-[[2-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O4/c1-34-27(32)21-12-14-25(15-13-21)29-26(31)20-30-18-16-24(17-19-30)28(33,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,24,33H,16-20H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPIBVRMLQUDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4189134.png)
![N-(2-methoxyphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4189136.png)

![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B4189163.png)
![6-amino-4-{4-[(2-chloro-4-fluorophenoxy)methyl]-2-thienyl}-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4189170.png)
![N-(3-chloro-4-fluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4189174.png)
![4-methoxy-N-{1-methyl-2-[2-(propionylamino)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4189179.png)
![5-methylbenzimidazo[2,1-a]phthalazin-10-amine](/img/structure/B4189182.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-(5,6,7,8-tetrahydro-2-naphthalenyl)acetamide](/img/structure/B4189183.png)
![ethyl {4-[({2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}amino)sulfonyl]benzyl}carbamate](/img/structure/B4189187.png)

![2-{2-[(3-fluorobenzyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B4189196.png)

![3,3-dimethyl-2-methylene-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4189237.png)